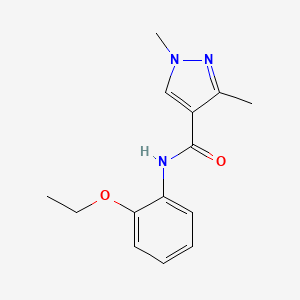![molecular formula C8H10ClN3OS B2382585 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-on; Hydrochlorid CAS No. 2247105-54-8](/img/structure/B2382585.png)
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-on; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride” is a chemical compound with the CAS Number: 2247102-69-6 and a molecular weight of 268.17 .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride . The InChI code for the compound is 1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12;;/h1,4-5H,2-3,9H2;2*1H .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidines have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.
Mode of Action
It’s known that thieno[2,3-d]pyrimidines can inhibit egfr tyrosine kinase , which could potentially block the signal transduction pathways leading to DNA synthesis and cell proliferation.
Biochemical Pathways
Given its potential inhibitory activity against egfr, it may affect pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Pharmacokinetics
The compound’s molecular weight (23171) and its hydrochloride salt form suggest it may have good water solubility , which could potentially impact its absorption and distribution.
Result of Action
Preliminary screening of the biological activity of similar compounds has shown high toxicity toward human leukemia HL-60, cervix carcinoma KB3-1, and colon carcinoma HCT116 cells . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one hydrochloride may have potential anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TETP in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using TETP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on TETP. One area of focus is the development of TETP-based therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of TETP and to identify potential targets for therapeutic intervention. Finally, the development of new synthetic methods for TETP and its derivatives may lead to the discovery of new and more effective therapeutic agents.
Synthesemethoden
The synthesis of TETP is a multi-step process that involves the reaction of 2-aminothiophene with α-bromoketone, followed by cyclization with guanidine to form the thieno[2,3-d]pyrimidine ring. The final step involves the reaction of the thieno[2,3-d]pyrimidine with hydrochloric acid to form the hydrochloride salt of TETP.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thieno[2,3-d]pyrimidin-4(3H)-one, eine Klasse von Verbindungen, zu der auch EN300-6491865 gehört, wurden auf ihre Antitumoraktivität untersucht . Einige dieser Verbindungen haben bemerkenswerte Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt. Die aktivste Verbindung unter ihnen erwies sich als zytotoxisch gegenüber fast allen Krebszelllinien .
Antimykobakterielle Aktivität
Einige Thieno[2,3-d]pyrimidin-4(3H)-one wurden gegen Mykobakterien entwickelt, synthetisiert und untersucht . Es wurde beobachtet, dass einige dieser Verbindungen eine signifikante antimykobakterielle Aktivität gegen Mycobacterium tuberculosis H37Ra zeigen .
Antifungal- und Antibakterielle Aktivität
Thieno[2,3-d]pyrimidin-4(3H)-one wurden ebenfalls synthetisiert und auf ihre antibakterielle und antifungale Aktivität untersucht .
Synthese neuer Derivate
Thieno[2,3-d]pyrimidin-4(3H)-one wurden als vielseitige Synthone zur Herstellung neuer Derivate verwendet . Diese neuen Derivate wurden mit verschiedenen Methoden synthetisiert und auf ihre biologische Aktivität untersucht .
Skelett-Editing von organischen Molekülen
Die Verbindung EN300-6491865 wurde beim „Skelett-Editing“ von organischen Molekülen verwendet . Dieser Prozess beinhaltet das Löschen von Stickstoffatomen aus organischen Molekülen, was zur Bildung neuer Strukturen mit potenziell nützlichen Eigenschaften führen kann .
Entwicklung neuer Antituberkulosemittel
Thieno[2,3-d]pyrimidin-4(3H)-one wurden bei der Entwicklung neuer Antituberkulosemittel eingesetzt . Diese Mittel wurden entwickelt und synthetisiert, um Tuberkulose, eine schwere Infektionskrankheit, zu bekämpfen .
Biochemische Analyse
Biochemical Properties
It is known that thienopyrimidines, a class of compounds to which this molecule belongs, have exhibited antimicrobial activity
Cellular Effects
Some thienopyrimidinones have shown potential as antitubercular agents, exhibiting good antimycobacterial activity . Additionally, certain thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated cytotoxic activity on various cancer cell lines
Molecular Mechanism
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can generate singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;/h1,4-5H,2-3,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQRGTIYWZUPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)



